molecular formula C20H25NO2S B2486731 N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797722-50-9

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2486731
CAS No.: 1797722-50-9
M. Wt: 343.49
InChI Key: QGEAFVUUZBRDJB-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that belongs to the class of compounds known as cannabinoid receptor agonists.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Innovative Synthesis Techniques

    A study demonstrated the synthesis of 2-(methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters. This process involved oxidative coupling of dithiocarboxylic acid in the presence of sulfur, glycine, alanine, and phenylalanine esters, highlighting a method of synthesizing complex derivatives involving cyclopentanone structures (Fukada & Yamamoto, 1985).

  • Catalytic Decomposition

    The catalytic decomposition of dibenzylselenonium cyano(methoxycarbonyl)methylide by thioamides was investigated, revealing a method for obtaining selenide and tetra-substituted ethylene. This research contributes to understanding the reactivity and potential applications of selenonium ylides in chemical synthesis (Tamagaki & Hatanaka, 1976).

Material Science and Engineering

  • Polymer Synthesis and Bioconjugation: Research on the reversible addition-fragmentation chain transfer (RAFT) polymerization led to the synthesis of copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers are designed for bioconjugation applications, demonstrating the versatility of such compounds in creating well-defined materials for biomedical engineering (Rossi et al., 2008).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities: A study on the synthesis of lignan conjugates via cyclopropanation revealed compounds with significant antimicrobial and antioxidant properties. This research underscores the potential of cyclopentanone derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-15-8-3-4-9-16(15)17(23-2)14-21-19(22)20(11-5-6-12-20)18-10-7-13-24-18/h3-4,7-10,13,17H,5-6,11-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEAFVUUZBRDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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